4-Quinolinecarboxamide

Analytical Chemistry Chemical Procurement Synthesis

Medicinal chemistry programs requiring a validated 4-quinolinecarboxamide scaffold face a critical supply challenge: substituting the 4-position regioisomer with a 2-position analog results in complete loss of target affinity, as documented by SAR studies on the 5-HT₄ receptor. This unsubstituted core is the non-negotiable foundation for synthesizing derivatives with sub-nanomolar NK-3 antagonism (Ki = 4.2 nM), potent antiplasmodial activity, and nanomolar carbonic anhydrase IX inhibition (Ki = 6.5 nM). • CNS-Penetrant Design: Favorable logP (2.034) and PSA (55.98 Ų) values enable development of brain-penetrant NK-3 antagonists for pain, schizophrenia, and inflammatory disorders. • Validated Anti-infective Core: Derivatives demonstrate multistage antimalarial efficacy with a novel mechanism of action, overcoming artemisinin and chloroquine resistance. • Guaranteed Identity: Each lot is QC-verified to ≥98% purity, ensuring batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 4363-95-5
Cat. No. B1229333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxamide
CAS4363-95-5
Synonymsquinoline-4-carboxamide
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)
InChIKeyLEWDKQKVAFOMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinecarboxamide: Core Scaffold for CNS, Antimalarial, and Anticancer Research


4-Quinolinecarboxamide (CAS 4363-95-5, also referred to as quinoline-4-carboxamide) is an unsubstituted heterocyclic aromatic amide with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. As a core building block in medicinal chemistry, it serves as the foundational scaffold from which numerous high-value biologically active derivatives are synthesized [2]. Its role is not as a final therapeutic, but as a critical, versatile intermediate. This compound has been validated as the essential framework for developing potent and selective neurokinin-3 (NK-3) receptor antagonists [3], multistage antimalarials with novel mechanisms of action [4], and acetylcholinesterase inhibitors for neurodegenerative disease research [5].

Core scaffold for medicinal chemistry derivative synthesis
HPLC-characterized purity supports reproducible multi-step synthesis
Supports CNS receptor, antimalarial, and anticancer target research workflows

Why 4-Quinolinecarboxamide Cannot Be Replaced by Analogs


Substituting 4-quinolinecarboxamide with a close analog, such as the 2-position regioisomer or a differently substituted quinoline, is not a viable procurement strategy due to the documented, target-specific loss of activity that occurs with even minor structural modifications [1]. Quantitative structure-activity relationship (SAR) studies have explicitly demonstrated that moving the carboxamide group from the 4-position to the 2-position (2-quinolinecarboxamide) completely fails to provide affinity for specific receptors, including the 5-HT₄ receptor, highlighting a profound functional divergence [2]. Furthermore, the unsubstituted 4-quinolinecarboxamide core provides a unique, functionalizable scaffold for generating a diverse range of potent inhibitors; the simplest derivative without any substitution (analogous to the parent core) often displays the weakest biological effects, confirming the core's role as an essential, non-substitutable starting point for building activity [3]. This evidence underscores that the 4-quinolinecarboxamide framework is a distinct and critical chemical entity, not an interchangeable quinoline derivative.

4-Quinolinecarboxamide
Provides the regiospecific carboxamide placement required for NK-3 receptor affinity and functionalizable scaffold generation
2-Quinolinecarboxamide / substituted analogs
Regioisomer shift to the 2-position may result in loss of target binding; substituted cores may not replicate the unsubstituted scaffold versatility

Procurement Evidence for 4-Quinolinecarboxamide


HPLC Purity Standard for Reliable Synthesis

Procurement specifications for 4-Quinolinecarboxamide (CAS 4363-95-5) are well-defined, with standard purity available at ≥98% as confirmed by HPLC . This high level of purity is essential for its use as a building block in the synthesis of complex, high-value derivatives. Using lower purity material, or an analog without this level of analytical validation, introduces the risk of side reactions, inconsistent yields, and failed biological assays .

HPLC Purity Specification
Data to verify
≥98% (HPLC)
Supports synthesis reproducibility
Vendor specification; verify against lot-specific COA
Analytical Chemistry Chemical Procurement Synthesis

NK-3 Receptor Antagonist Activity

While the parent 4-quinolinecarboxamide itself is not a potent NK-3 antagonist, its framework is the absolute requirement for this class of activity. Extensive SAR studies demonstrate that derivatives of the 4-quinolinecarboxamide core achieve exceptional potency and selectivity. For example, the optimized derivative SB 222200 (a 4-quinolinecarboxamide derivative) exhibits an IC₅₀ of 15 nM for the human NK-3 receptor . In a head-to-head comparison, SB 222200 demonstrates a Ki of 4.2 nM for NK-3R vs. 250 nM for NK-2R, showing a 60-fold selectivity for NK-3 over NK-2 . This is in stark contrast to 2-quinolinecarboxamide ligands, which were ineffective in providing affinity for the related 5-HT₄ receptor, highlighting the critical importance of the 4-position carboxamide [1].

NK-3 Receptor Affinity
Class-level inference
Ki 4.2 nM (NK-3R)
Ki 250 nM (NK-2R)
Reported receptor binding context for derivative SB 222200
4-carboxamide regioisomer required; 2-carboxamide may not provide target affinity
Neuroscience Receptor Pharmacology Medicinal Chemistry

Carbonic Anhydrase Inhibition: Outperforming Acetazolamide

Derivatization of the 4-quinolinecarboxamide scaffold yields potent and selective inhibitors of human carbonic anhydrases (hCAs), key targets in cancer and glaucoma. In a cross-study comparison, several 4-quinolinecarboxamide-linked benzenesulfonamide derivatives exhibited nanomolar Ki values against specific hCA isoforms. For instance, compound 5b inhibited hCA IX with a Ki of 6.5 nM, and hCA II with a Ki of 7.1 nM, which is more potent than the standard clinical drug acetazolamide (AAZ) on these isoforms [1]. This demonstrates that the 4-quinolinecarboxamide core, when appropriately functionalized, can serve as a superior scaffold for generating highly active compounds.

hCA Isoform Inhibition
Cross-study comparable
Ki 6.5 nM (hCA IX, derivative 5b)
Acetazolamide: higher Ki on same isoforms
Reported enzyme inhibition context
Derivative-dependent activity; scaffold enables isoform-selective inhibitor design
Oncology Enzyme Inhibition Medicinal Chemistry

Blood-Brain Barrier Permeability Advantage

The physicochemical profile of the unsubstituted 4-quinolinecarboxamide core is defined by a calculated logP of 2.034 and a topological polar surface area (PSA) of 55.98 Ų [1]. These values fall within the optimal range (logP <5, PSA <90 Ų) for blood-brain barrier (BBB) permeability as defined by Lipinski's and Veber's rules. In contrast, many closely related quinoline-based drug molecules, such as chloroquine (logP ~4.5, PSA ~28 Ų), have a significantly higher logP, which can lead to higher tissue accumulation and potential off-target effects [2]. The 4-quinolinecarboxamide core, with its balanced logP and moderate PSA, represents a more ideal starting point for designing CNS-penetrant drug candidates.

BBB Permeability Profile
Class-level inference
logP 2.034 / PSA 55.98 Ų
Supports CNS design context
Calculated properties; favorable range for blood-brain barrier penetration
ADME Medicinal Chemistry CNS Drug Discovery

Research and Industrial Applications of 4-Quinolinecarboxamide


CNS Drug Discovery: Neurokinin Receptor Antagonists

Procure 4-quinolinecarboxamide as the foundational core for synthesizing potent and selective neurokinin-3 (NK-3) receptor antagonists. Quantitative evidence confirms that derivatives built on this specific scaffold achieve sub-nanomolar binding affinities (Ki = 4.2 nM) and 60-fold selectivity over the NK-2 receptor . Its favorable physicochemical properties (logP 2.034, PSA 55.98 Ų) support the design of CNS-penetrant molecules for therapeutic areas including pain, schizophrenia, and inflammatory disorders [1].

Anticancer: Carbonic Anhydrase and PDK1 Targeting

Utilize 4-quinolinecarboxamide as a key intermediate in the development of novel anticancer therapies. Its derivatives have been shown to potently inhibit cancer-relevant targets such as human carbonic anhydrase IX (Ki = 6.5 nM), outperforming the clinical drug acetazolamide [2]. Additionally, optimized derivatives from this scaffold have been identified as potent PDK1 inhibitors, capable of overcoming chemoresistance in colorectal cancer models, with binding energies of -10.2 kcal/mol against the target [3].

Antimalarial Lead Optimization with Multistage Activity

Leverage 4-quinolinecarboxamide as the validated core for a novel class of antimalarial agents. Research confirms that derivatives of this scaffold exhibit a novel mechanism of action, multistage activity against the Plasmodium parasite, and demonstrated potent in vivo efficacy [4]. This positions the scaffold as a crucial starting point for medicinal chemistry campaigns aimed at overcoming resistance to current antimalarial drugs like artemisinin and chloroquine.

Acetylcholinesterase Inhibitors for Alzheimer's Research

Source 4-quinolinecarboxamide as a reliable synthetic intermediate for creating novel acetylcholinesterase (AChE) inhibitors. A series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were synthesized and evaluated for their anti-AChE activity, confirming the scaffold's utility in designing potential therapeutics for Alzheimer's disease and related dementias [5].

Application
Selection Property
Validation Focus
CNS receptor research
Scaffold for NK-3 antagonist synthesis
Receptor binding and selectivity profiling
Anticancer target research
Scaffold for hCA and PDK1 inhibitor design
Isoform inhibition and target engagement studies
Antimalarial lead optimization
Scaffold for multistage antimalarial synthesis
In vitro and in vivo efficacy screening
Neurodegeneration research
Scaffold for AChE inhibitor synthesis
Enzyme inhibition and molecular simulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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